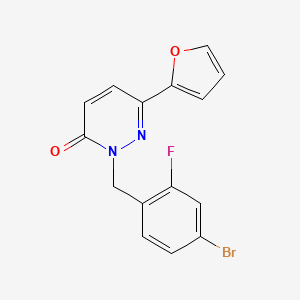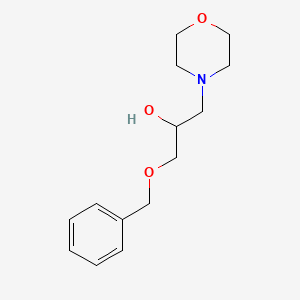![molecular formula C16H20N2O2 B15105524 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B15105524.png)
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom The compound also features a phenyl group substituted with a propan-2-yl group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Substitution Reactions: The phenyl group substituted with a propan-2-yl group can be introduced through Friedel-Crafts alkylation reactions using isopropyl halides and a suitable catalyst like aluminum chloride.
Amidation: The final step involves the formation of the acetamide moiety by reacting the oxazole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the oxazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways The oxazole ring and the phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors The compound may inhibit or activate these targets, leading to various biological effects
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(methyl)phenyl]acetamide: Similar structure but with a methyl group instead of a propan-2-yl group.
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(ethyl)phenyl]acetamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(butyl)phenyl]acetamide: Similar structure but with a butyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group on the phenyl ring may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)13-5-7-14(8-6-13)17-16(19)9-15-11(3)18-20-12(15)4/h5-8,10H,9H2,1-4H3,(H,17,19) |
Clave InChI |
HLRDREAQPPMNHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B15105450.png)

![3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15105465.png)
![2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B15105481.png)
![7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B15105482.png)
![ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B15105487.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B15105488.png)

![N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide](/img/structure/B15105501.png)
![N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B15105508.png)
methanone](/img/structure/B15105511.png)
![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15105522.png)
![N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide](/img/structure/B15105529.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15105543.png)
